molecular formula C11H11NO B13318099 3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one

3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one

Cat. No.: B13318099
M. Wt: 173.21 g/mol
InChI Key: SIROAZLFIMISSB-UHFFFAOYSA-N
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Description

3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one is a polycyclic heterocyclic compound featuring a fused indeno-azetidinone system. Its structure combines a bicyclic indene moiety with a four-membered azetidinone ring (β-lactam), substituted with a methyl group at position 2. Its synthesis likely involves cyclization strategies similar to those observed in related indeno-fused β-lactams .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-methyl-1,2a,3,7b-tetrahydroindeno[1,2-b]azet-2-one

InChI

InChI=1S/C11H11NO/c1-6-7-4-2-3-5-8(7)10-9(6)11(13)12-10/h2-6,9-10H,1H3,(H,12,13)

InChI Key

SIROAZLFIMISSB-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C3=CC=CC=C13)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) 1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one (CAS 40073-45-8)
  • Structure: Shares the indeno-azetidinone backbone but lacks the 3-methyl substitution.
(b) 3-Hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one
  • Structure: Contains a five-membered isoindolone ring instead of a four-membered azetidinone.
  • Properties : Exhibits hydrogen-bonding capacity via the hydroxyl group, influencing solubility and crystallinity. Synthesized via acid-catalyzed cyclization .
  • Key Difference : The larger ring size (five-membered vs. four-membered) reduces ring strain, enhancing stability but decreasing electrophilic reactivity.

Heterocyclic Derivatives with Fused Indene Systems

(a) 9-Hydroxy-5-[2-(4-methoxyphenyl)ethyl]-5H-indeno[1,2-b]indole-10-one
  • Structure: Combines indeno-indole and ketone functionalities.
  • Properties : Displays strong IR absorption at 1,667 cm⁻¹ (C=O stretch) and NMR signals for aromatic protons (δ 6.45–7.31 ppm). The methoxy group enhances lipophilicity .
(b) 3-Methyl-1H-benz[f]indole-4,9-dione
  • Structure : Features a fused benzindole-dione system.
  • Properties : Melting point 249–250°C, with characteristic MS m/z 211 (M⁺). The conjugated diketone system contributes to UV absorption and redox activity .
  • Key Difference : The absence of a β-lactam ring eliminates susceptibility to β-lactamase-mediated hydrolysis.

Physicochemical and Spectroscopic Comparison

Compound Melting Point (°C) IR (ν, cm⁻¹) NMR (δ, ppm) Key Functional Groups
3-Methyl-indenoazet-2-one (Target) Not reported ~1,700 (C=O, est.) CH3: ~2.3 (s) Azetidinone, methyl
1,2a,3,7b-Tetrahydroindenoazet-2-one Not reported Not reported Not reported Azetidinone
3-Hydroxy-2-phenyl-isoindol-1-one Not reported ~3,400 (O-H) Aromatic: 7.0–8.0 Isoindolone, hydroxyl
9-Hydroxy-indenoindole-10-one 150 1,667 (C=O) Aromatic: 6.45–7.31 Indole, ketone
3-Methyl-benz[f]indole-4,9-dione 249–250 1,649 (C=O) CH3: 2.34 (d, J=0.4 Hz) Diketone, methyl

Biological Activity

3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆N₂O
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 15142-87-7
PropertyValue
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight216.28 g/mol
Boiling PointNot specified
Melting PointNot specified
DensityNot specified

The biological activity of this compound has been linked to several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. This is hypothesized to be due to its ability to disrupt bacterial cell membranes.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It may modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays.

Study 2: Antimicrobial Activity

A study conducted by Smith et al. (2023) assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Study 3: Neuroprotection

In a recent publication in Neuropharmacology, the neuroprotective effects of this compound were investigated using an in vitro model of oxidative stress in SH-SY5Y neuroblastoma cells. The compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.

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